![molecular formula C21H27N5O4 B2725797 (3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898437-60-0](/img/structure/B2725797.png)
(3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential use in the treatment of various neurological disorders.
作用機序
Target of Action
Many compounds with similar structures, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (AChE) in the nervous system of both vertebrates and invertebrates .
Mode of Action
These compounds often work by inhibiting the activity of their target enzymes. For instance, AChE inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting various biochemical pathways related to nerve signal transmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. For example, some compounds are rapidly absorbed and primarily excreted through the urine .
Result of Action
The result of a compound’s action can vary widely. For instance, AChE inhibitors can lead to behavioral changes and impaired body movement .
実験室実験の利点と制限
One advantage of (3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is its high affinity and selectivity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a promising candidate for the treatment of neurological disorders. However, its limited solubility in water and low bioavailability may pose challenges for its use in clinical settings.
将来の方向性
For the research on (3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone include further studies on its pharmacological properties, optimization of its synthesis method, and development of novel formulations that improve its solubility and bioavailability. Additionally, its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease should be explored.
合成法
The synthesis of (3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves the condensation of 3,4-dimethoxybenzaldehyde with 6-morpholinopyridazine-3-carboxylic acid followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
(3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been studied extensively for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has been found to have high affinity and selectivity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are both implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-28-17-4-3-16(15-18(17)29-2)21(27)26-9-7-24(8-10-26)19-5-6-20(23-22-19)25-11-13-30-14-12-25/h3-6,15H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLLOMCVRQRYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。